3-Ketosucrose
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1883-12-1 |
|---|---|
Molecular Formula |
C12H20O11 |
Molecular Weight |
340.28 g/mol |
IUPAC Name |
(2R,3S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-one |
InChI |
InChI=1S/C12H20O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-7,9-11,13-17,19-20H,1-3H2/t4-,5-,6-,7-,9-,10+,11-,12+/m1/s1 |
InChI Key |
CUKZGOBWGGOLIQ-QRDRGOPVSA-N |
SMILES |
C(C1C(C(C(O1)(CO)OC2C(C(=O)C(C(O2)CO)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H](C(=O)[C@@H]([C@H](O2)CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OC2C(C(=O)C(C(O2)CO)O)O)O)O)O |
Other CAS No. |
1883-12-1 |
Synonyms |
3-ketosucrose 3-oxosucrose |
Origin of Product |
United States |
Biotechnological Production and Bioconversion Strategies for 3 Ketosucrose
Microbial Oxidation of Sucrose (B13894) to 3-Ketosucrose
Optimization of Microbial Culture Conditions for Enhanced this compound Yield
Role of pH in Reaction Rate and Product Stability
The pH of the reaction environment is a critical factor influencing both the reaction rate of this compound formation and the stability of the product itself. The optimal pH for D-Glucoside 3-Dehydrogenase (G3DH) activity can vary depending on the enzyme's source and the specific electron acceptor utilized. For instance, G3DH from Agrobacterium tumefaciens exhibits an optimal pH range of 6.0 to 6.7 researchgate.netresearchgate.net. In contrast, G3DH from Rhizobium sp. L35 shows optimal activity between pH 7.0 and 7.5, and a recombinant G3DH from Rhizobium sp. S10 also demonstrates highest activity at pH 7.0 cmu.ac.thcolab.ws. G3DH from Stenotrophomonas maltrophilia CCTCC M 204024 has an optimal pH of 6.0-7.0 when 2,6-dichlorophenolindophenol (DCPIP) is used as an electron acceptor nih.gov. Similarly, Sphingobacterium faecium ZJF-D6 CCTCC M 2013251 G3DH performs optimally around pH 6.2 nih.gov.
Regarding enzyme stability, G3DH from Rhizobium sp. L35 remains stable within a broad pH range of 6.0 to 11.0 cmu.ac.th. G3DH from Stenotrophomonas maltrophilia CCTCC M 204024 is stable in the pH range of 4.4-10.6 nih.gov, while G3DH from Sphingobacterium faecium ZJF-D6 CCTCC M 2013251 maintains stability within a narrower range of 5.0-6.6 nih.gov.
The stability of the 3-keto derivatives, including this compound, is significantly influenced by pH. A shift to a more acidic pH, specifically around 5.0, has been shown to reduce the enzymatic degradation of these derivatives, thereby enhancing their stability nih.gov. Conversely, 3-keto products are known to be highly unstable under alkaline conditions nih.gov.
Table 1: Optimal pH and Stability Range for G3DH from Various Sources
| G3DH Source | Optimal pH Range | pH Stability Range |
| Agrobacterium tumefaciens | 6.0 - 6.7 researchgate.netresearchgate.net | Not specified |
| Rhizobium sp. L35 | 7.0 - 7.5 cmu.ac.th | 6.0 - 11.0 cmu.ac.th |
| Stenotrophomonas maltrophilia | 6.0 - 7.0 nih.gov | 4.4 - 10.6 nih.gov |
| Sphingobacterium faecium | ~6.2 nih.gov | 5.0 - 6.6 nih.gov |
| Rhizobium sp. S10 (recombinant) | 7.0 colab.ws | Not specified |
Nutritional Requirements and Cofactor Dependencies (e.g., Iron, Manganese)
D-Glucoside 3-Dehydrogenase (G3DH) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, with FAD serving as a crucial prosthetic group koreascience.krresearchgate.netcmu.ac.thcmu.ac.thwikipedia.orgchemchart.comajol.inforesearchgate.netamazonaws.comtandfonline.comtandfonline.comresearchgate.net. Beyond FAD, G3DH from Flavobacterium saccharophilum has been shown to utilize nonheme iron and acid-labile sulfide (B99878) as prosthetic groups researchgate.net. Furthermore, G3DH from Rhizobium radiobacter contains an iron-sulfur cluster, which may play a role in its electron transfer pathways researchgate.net.
Enzymatic Synthesis of this compound
The enzymatic synthesis of this compound involves the oxidation of sucrose, primarily facilitated by specific enzymes ontosight.ai. Agrobacterium tumefaciens, a Gram-negative bacterium, is well-known for its ability to perform this oxidation koreascience.kracademie-sciences.fr. The production process often involves a two-step strategy: initially, the biocatalyst (e.g., Agrobacterium tumefaciens) is cultivated on a sucrose-containing medium to induce the expression of D-Glucoside 3-Dehydrogenase, followed by the actual oxidation step utilizing resting cells in a buffer solution koreascience.kr. Under optimized conditions in a stirred bioreactor, a maximum sucrose conversion of 45% can be achieved within 12-15 hours, typically at a pH of approximately 7.5 and an aeration rate of 4 vvm koreascience.kr. The use of ferricyanide (B76249) as an artificial electron acceptor can significantly enhance the rate of this compound conversion, increasing it by 4- to 5-fold compared to aerobic rates researchgate.net.
D-Glucoside 3-Dehydrogenase (G3DH) as the Key Biocatalyst
D-Glucoside 3-Dehydrogenase (G3DH), classified under EC 1.1.99.13, is the principal biocatalyst responsible for the production of this compound researchgate.netcmu.ac.thcmu.ac.thwikipedia.orgamazonaws.comtandfonline.com. This enzyme is a flavin adenine dinucleotide (FAD)-dependent oxidoreductase that catalyzes the oxidation of aldohexosides at their 3-position cmu.ac.thontosight.ai. G3DH is highly regarded for its ability to convert various sugars into their corresponding 3-ketoglucosides, exhibiting both broad substrate specificity and excellent regioselectivity researchgate.netajol.inforesearchgate.net.
Sources and Isolation of Glucoside 3-Dehydrogenase Enzymes
G3DH was initially identified and characterized in Agrobacterium tumefaciens cmu.ac.thcmu.ac.thchemchart.comajol.infotandfonline.comtandfonline.com. Since its discovery, the enzyme has been found in a diverse range of microorganisms, including:
Flavobacterium saccharophilum researchgate.netresearchgate.netcmu.ac.thcmu.ac.thajol.info
Agaricus bisporus researchgate.netcmu.ac.thcmu.ac.thajol.info
Halomonas sp. α-15 researchgate.netcmu.ac.thcmu.ac.thajol.info
Stenotrophomonas maltrophilia CCTCC M 204024 cmu.ac.thnih.govajol.inforesearchgate.net
Rhizobium sp. L35 cmu.ac.thcmu.ac.thscispace.com
Sphingobacterium faecium ZJF-D6 CCTCC M 2013251 researchgate.netnih.gov
Rhizobium sp. S10 researchgate.netcolab.wsresearchgate.net
Escherichia coli (specifically, the YcjS enzyme, which functions as a 3-keto-D-glucoside dehydrogenase) nih.gov
The isolation of G3DH typically involves purifying the enzyme from soluble fractions of sonic extracts of these microorganisms researchgate.nettandfonline.comresearchgate.net. Common purification techniques include ion-exchange chromatography and gel filtration researchgate.nettandfonline.com. For instance, G3DH can be extracted from Agrobacterium tumefaciens cells using the osmotic shock method tandfonline.com. In some cases, membrane-bound G3DH can be solubilized using detergents like Triton X-100 before purification researchgate.netajol.info. Modern biotechnological approaches also involve cloning the gene encoding G3DH from a source organism (e.g., Rhizobium sp. S10) and overexpressing it in host systems like Escherichia coli to produce recombinant G3DH colab.wsresearchgate.net.
Substrate Specificity and Regioselectivity of G3DH for Sucrose and Analogues
G3DH is characterized by its remarkable regioselectivity, specifically dehydrogenating glycosides at the C-3 position to yield the corresponding 3-ketoglycosides cmu.ac.thcmu.ac.thajol.inforesearchgate.net. This site-selective oxidation targets the C-3 hydroxyl group of the substrate researchgate.netajol.inforesearchgate.net. The enzyme exhibits a broad substrate specificity, capable of oxidizing a wide range of carbohydrates, including glucosides and galactosides researchgate.netajol.infotandfonline.comresearchgate.net.
Its substrates encompass various mono-, di-, and even tri-saccharides researchgate.netajol.info. Notable examples include D-glucose, methyl α- and β-D-glucoside, sucrose, validoxylamine A, cellobiose (B7769950), lactose (B1674315), maltose, trehalose (B1683222), and 1,5-anhydro-D-glucitol researchgate.netresearchgate.netcmu.ac.thnih.govnih.govajol.info. Generally, disaccharides are more readily oxidized by G3DH than monosaccharides researchgate.net. For instance, G3DH from Rhizobium sp. L35 demonstrates particularly high specificity towards β-1,4-linked disaccharides such as cellobiose and lactose, while showing negligible activity towards D-xylose and D-mannose cmu.ac.thcmu.ac.th. When sucrose is the substrate, Agrobacterium tumefaciens G3DH converts it into 3-dehydro-alpha-D-glucosyl-beta-D-fructofuranoside, which is this compound wikipedia.org. Structural analysis suggests that the C-1, C-2, and C-4 hydroxyl groups of the substrate are not essential for enzymatic activity, with the C-3 hydroxyl group being the critical site for the enzyme's action ajol.info.
Kinetic Parameters and Mechanistic Studies of G3DH Activity
The catalytic mechanism of G3DH involves the transfer of electrons from the sugar substrate to an electron acceptor, leading to the oxidation of the sugar at the 3-position tandfonline.comontosight.ai. In in vitro assays, G3DH can utilize various artificial electron acceptors, including 2,6-dichlorophenolindophenol (DCPIP), phenazine (B1670421) methosulfate, and ferricyanide researchgate.netresearchgate.netnih.govajol.inforesearchgate.netresearchgate.net.
Kinetic studies have provided valuable insights into the enzyme's efficiency and substrate affinity. The Michaelis-Menten constant (Km) values, which indicate substrate affinity, vary depending on the enzyme source and substrate. For G3DH from Agrobacterium tumefaciens, the Km for sucrose is 0.38 mM, and for D-glucose, it is 0.16 mM researchgate.netresearchgate.net. G3DH from Rhizobium sp. L35 exhibits a Km of 0.39 mM for cellobiose and 0.96 mM for D-glucose, with corresponding maximum reaction rates (Vmax) of 24.9 U/mg and 16.6 U/mg, respectively cmu.ac.th. The catalytic efficiency (kcat/KM) for Rhizobium sp. L35 G3DH is 5.7×10⁴ M⁻¹ s⁻¹ for cellobiose and 1.5×10⁴ M⁻¹ s⁻¹ for D-glucose cmu.ac.th.
Other reported kinetic parameters include an apparent Km of 8.3 mM for validoxylamine A and 1.1 mM for D-glucose for Stenotrophomonas maltrophilia G3DH nih.govajol.inforesearchgate.net. Sphingobacterium faecium G3DH shows apparent Km values of 1.1 mM for D-glucose, 1.7 mM for sucrose, and 2.1 mM for validoxylamine researchgate.netnih.gov. For Flavobacterium saccharophilum G3DH, the Km values for validoxylamine A are 1.1 mM (membrane-bound) and 0.63 mM (soluble), and for D-glucose, they are 0.12 mM (membrane-bound) and 0.11 mM (soluble) ajol.info. A 3-keto-D-glucoside dehydrogenase (YcjS) from Escherichia coli has a kcat of 22 s⁻¹ and a kcat/Km of 2.3 × 10⁴ M⁻¹ s⁻¹ for the reduction of methyl α-3-keto-D-glucopyranoside nih.gov.
Table 2: Kinetic Parameters of G3DH from Various Sources for Key Substrates
| G3DH Source | Substrate | Km (mM) | Vmax (U/mg) | kcat/KM (M⁻¹ s⁻¹) |
| Agrobacterium tumefaciens | Sucrose | 0.38 researchgate.netresearchgate.net | N/A | N/A |
| D-Glucose | 0.16 researchgate.netresearchgate.net | N/A | N/A | |
| Rhizobium sp. L35 | Cellobiose | 0.39 cmu.ac.th | 24.9 cmu.ac.th | 5.7×10⁴ cmu.ac.th |
| D-Glucose | 0.96 cmu.ac.th | 16.6 cmu.ac.th | 1.5×10⁴ cmu.ac.th | |
| Stenotrophomonas maltrophilia | Validoxylamine A | 8.3 nih.govajol.inforesearchgate.net | N/A | N/A |
| D-Glucose | 1.1 nih.govajol.inforesearchgate.net | N/A | N/A | |
| Sphingobacterium faecium | D-Glucose | 1.1 researchgate.netnih.gov | N/A | N/A |
| Sucrose | 1.7 researchgate.netnih.gov | N/A | N/A | |
| Validoxylamine | 2.1 researchgate.netnih.gov | N/A | N/A | |
| Flavobacterium saccharophilum | Validoxylamine A | 1.1 (membrane-bound), 0.63 (soluble) ajol.info | N/A | N/A |
| D-Glucose | 0.12 (membrane-bound), 0.11 (soluble) ajol.info | N/A | N/A | |
| Escherichia coli (YcjS) | Methyl α-3-keto-D-glucopyranoside | N/A | 22 s⁻¹ (kcat) nih.gov | 2.3×10⁴ nih.gov |
Genetic Basis and Molecular Biology of G3DH Expression (e.g., thuAB genes)
The production of this compound is intrinsically linked to the expression and activity of specific G3DH enzymes. These enzymes are found in various microorganisms, with Agrobacterium tumefaciens being a historically significant source for this compound production. ajol.infotheses.fryamaguchi-u.ac.jp Other microorganisms, such as Halomonas sp. and Rhizobium sp. S10, have also been identified as G3DH-producing microbes. ajol.inforesearchgate.net
The genetic basis of G3DH expression involves specific genes encoding the enzyme's subunits. While detailed gene structures of G3DHs have been reported in various studies, the specific thuAB genes are often associated with trehalose utilization and may be relevant in the context of sugar metabolism and dehydrogenase activity. However, the primary focus for this compound production is on genes encoding glucoside 3-dehydrogenase itself.
For instance, the FAD-dependent G3DH operon from Rhizobium radiobacter is composed of three open reading frames (ORFs): a catalytic subunit (α subunit), a small subunit (γ subunit), and a protein predicted to encode cytochrome c. The α subunit contains a conserved FAD-binding motif and a cysteine-rich region, common in FAD-dependent glucose dehydrogenases that possess [3Fe-4S] clusters in their catalytic center. bioelectrochemical-soc.org The cytochrome c subunit is crucial for mediating electron transfer to an electrode without the need for artificial mediators. researchgate.net
Genetic engineering approaches have been employed to optimize G3DH expression and activity. For example, the G3DH gene from Agrobacterium tumefaciens has been isolated, cloned, and expressed in E. coli strain BL-21, yielding a His-tagged flavoenzyme with significant specific activity. researchgate.net Similarly, a glucose dehydrogenase gene identified from a hay infusion metagenome was expressed in E. coli, purified, and characterized, showing broad substrate range and high affinity to glucose, xylose, and glucose-6-phosphate. plos.org
The regulation of G3DH gene expression can be influenced by various factors, including the availability of substrates and cofactors. The activity of G3DH from Agrobacterium tumefaciens has been shown to be dependent on manganese concentration, which can be optimized to increase conversion yield. theses.fr The FAD-dependent nature of the enzyme means that the availability and regeneration of FAD are critical for sustained activity, which can be addressed by using whole cells that offer in vivo cofactor regeneration. theses.fr
Bioreactor Configurations for this compound Production
The efficient and scalable production of this compound necessitates optimized bioreactor configurations that can accommodate the enzymatic bioconversion process. The choice of bioreactor design often depends on factors such as the form of the biocatalyst (free cells, resting cells, or immobilized cells/enzymes), the desired productivity, and the ease of product separation.
Utilization of Resting Cells
Resting cells, also known as non-growing or metabolically active but non-proliferating cells, are a common and effective biocatalyst strategy for this compound production. In this approach, microbial cells containing the active G3DH enzyme are harvested from a growth medium and then used in a separate reaction medium where they convert sucrose to this compound without significant cell growth.
Advantages of using resting cells:
Reduced by-product formation: Since cells are not actively growing, metabolic resources are primarily directed towards the desired bioconversion, minimizing the formation of unwanted by-products associated with cell proliferation.
Higher product concentration: Resting cells can often tolerate higher substrate and product concentrations compared to growing cells, leading to higher volumetric productivity.
Simpler downstream processing: The absence of active cell growth can simplify the separation of the product from the biomass.
Cofactor regeneration: Whole resting cells can provide in situ regeneration of necessary cofactors like FAD, which is crucial for G3DH activity, without the need for external addition. theses.fr
Challenges of using resting cells:
Cell viability and stability: Maintaining the viability and enzymatic activity of resting cells over extended periods can be a challenge.
Substrate and product inhibition: High concentrations of substrate or product can sometimes inhibit enzyme activity or be toxic to the cells.
Separation from culture medium: While simpler than growing cultures, separating this compound from other compounds present in the initial culture medium can still be a consideration. theses.fr
Research findings often highlight the successful application of resting cells for this compound production due to their inherent ability to regenerate cofactors and their focused metabolic activity towards the desired conversion.
Application of Immobilized Cells and Enzymes
Immobilization involves confining enzymes or whole cells to a distinct phase, allowing for their reuse, enhanced stability, and easier separation from the reaction mixture. This technique offers significant advantages for the continuous production of this compound.
Advantages of immobilization:
Reusability: Immobilized biocatalysts can be easily recovered and reused for multiple reaction cycles, reducing operational costs.
Enhanced stability: Immobilization can often protect enzymes from denaturation by harsh conditions (e.g., pH, temperature, organic solvents) and proteolytic degradation, leading to increased operational stability.
Easier product separation: The product can be readily separated from the immobilized biocatalyst, simplifying downstream purification.
Continuous operation: Immobilized systems are well-suited for continuous flow reactors, enabling higher productivity over time.
Reduced contamination: The physical barrier provided by the immobilization matrix can offer some protection against microbial contamination.
Common immobilization techniques and matrices for G3DH or this compound production:
Adsorption: Biocatalysts adhere to the surface of an insoluble carrier (e.g., activated carbon, ion-exchange resins).
Covalent binding: Enzymes are covalently linked to an insoluble support.
Entrapment: Cells or enzymes are physically confined within a porous matrix (e.g., alginate beads, polyacrylamide gels, κ-carrageenan).
Encapsulation: Biocatalysts are enclosed within a semi-permeable membrane.
For G3DH, particularly FAD-dependent G3DHs, immobilization on electrodes has been explored for direct electron transfer applications, which can be beneficial for biosensors and potentially for electrochemical bioconversion. mdpi.com When the enzyme complex is immobilized on an electrode, electrons are passed directly to the electrode from specific heme groups within the enzyme's cytochrome c subunit. mdpi.com
Challenges of immobilization:
Activity loss: The immobilization process itself can sometimes lead to a reduction in enzyme activity due to conformational changes or mass transfer limitations.
Cost of materials: The cost of immobilization carriers and reagents can be a factor.
Leaching: Biocatalysts can sometimes leach out of the immobilization matrix over time.
Despite these challenges, the application of immobilized cells and enzymes remains a promising strategy for developing robust and efficient bioprocesses for this compound production.
Enzymatic and Metabolic Pathways Involving 3 Ketosucrose
3-Ketosucrose as an Intermediate in Sucrose (B13894) Catabolism
In certain bacteria, the breakdown of sucrose deviates from the typical hydrolysis to glucose and fructose (B13574). Instead, a pathway involving the formation of this compound is employed. This alternative route is notably observed in bacteria such as Agrobacterium tumefaciens. biorxiv.orgnih.gov In this pathway, sucrose is first oxidized to this compound. biorxiv.org This initial conversion is a critical step that funnels sucrose into a specialized metabolic cascade. wikidata.orgtamu.edumonarchinitiative.org The resulting this compound is then further metabolized, highlighting its central role as a transient, yet essential, molecule in the utilization of sucrose as a carbon source for these microorganisms. nih.govwikidata.org
The metabolism of sucrose via a this compound intermediate involves a series of enzymatic reactions. Following its formation, this compound is hydrolyzed to yield 3-ketoglucose and fructose. wikidata.org The 3-ketoglucose is subsequently reduced to glucose, which can then enter mainstream glycolysis. wikidata.orgebi.ac.ukjax.org This pathway underscores a unique adaptation for sucrose catabolism in the microbial world.
Enzymes Acting on this compound and Related Ketosugars
The metabolic fate of this compound is dictated by a cohort of specific enzymes that catalyze its formation and subsequent degradation. These enzymes exhibit remarkable specificity and are crucial for the efficient processing of this ketosugar.
3-Ketoglucosidase Activity and Role in Further Degradation
A key enzyme in the catabolism of this compound is α-3-ketoglucosidase. nih.govrhea-db.org This enzyme, purified from Agrobacterium tumefaciens, is responsible for the hydrolysis of the glycosidic bond in α-3-ketoglucosides. nih.gov It specifically acts on compounds like this compound, 3-ketotrehalose, and 3-ketomaltose, breaking them down to release 3-ketoglucose. nih.govrhea-db.org
The enzyme demonstrates strict substrate specificity, showing no activity towards β-3-ketoglucosides or other common disaccharides such as sucrose or lactose (B1674315). nih.gov This specificity ensures that only the 3-keto derivatives are targeted for degradation. The activity of α-3-ketoglucosidase is a critical step that follows the initial oxidation of sucrose, paving the way for the further metabolism of the resulting 3-ketoglucose. nih.gov Interestingly, 3-ketoglucose, the product of the reaction, acts as a potent inhibitor of the enzyme. nih.govrhea-db.org
**Table 1: Properties of α-3-Ketoglucosidase from *Agrobacterium tumefaciens***
| Property | Value | Reference |
|---|---|---|
| Optimal pH | 8.0 to 8.3 | nih.gov |
| Km for this compound | 3.9 x 10-3 M | nih.govrhea-db.org |
| Km for 3-Ketotrehalose | 4.8 x 10-3 M | nih.govrhea-db.org |
| Inhibitors | 3-Ketoglucose | nih.govrhea-db.org |
Broader Context of 3-Ketoglycoside Metabolism in Microorganisms
The metabolic pathway involving this compound is part of a broader strategy of 3-ketoglycoside metabolism found in various microorganisms. biorxiv.orgajol.infotandfonline.commicrobiologyresearch.org This strategy is not limited to sucrose and has been observed with other disaccharides like lactose and maltose, which are oxidized to their corresponding 3-ketoglycosides by bacteria such as Alcaligenes faecalis. microbiologyresearch.org The initial oxidation is often carried out by a class of enzymes known as glucoside 3-dehydrogenases. ajol.infotandfonline.comresearchgate.net
These FAD-dependent enzymes exhibit broad substrate specificity, capable of oxidizing the C-3 hydroxyl group of various glucosides and galactosides. ajol.inforesearchgate.net This site-selective oxidation produces 3-ketoglycosides, which are then further metabolized. ajol.inforesearchgate.net In Agrobacterium tumefaciens, the system of D-glucoside 3-dehydrogenase, α-D-3-ketoglucosidase, and 3-ketoglucose reductase forms a complete pathway for the utilization of various disaccharides. tandfonline.com This metabolic capability appears to be a common and flexible strategy employed by bacteria for the degradation of a wide range of glycans. biorxiv.org
Transport Mechanisms for this compound and Substrates
The transport of sucrose and its 3-keto derivative across the bacterial cell membrane is a critical aspect of this metabolic pathway. In Agrobacterium tumefaciens, there is evidence for an active transport system for both sucrose and this compound. physiology.org Studies have shown a close relationship between the receptor site of the sucrose transport system and the D-glucoside 3-dehydrogenase enzyme. researchgate.net
It is proposed that in A. tumefaciens, sucrose is oxidized to this compound in the periplasm. This newly formed this compound is then transported across the inner membrane into the cytoplasm, where it is cleaved into fructose and 3-ketoglucose. D-glucoside 3-dehydrogenase (G3DH) has been implicated as a common factor in various transport reactions, suggesting it may play a role in maintaining the membrane structure necessary for transport or as part of the energy-supplying system for these transport processes. tandfonline.com The thuEFGKAB operon in rhizobia and Agrobacterium tumefaciens has been identified to code for the transport of trehalose (B1683222), maltitol, and isomers of sucrose, which are then assimilated through the formation of their 3-keto derivatives. nih.gov
Advanced Analytical Methodologies for 3 Ketosucrose Research
Spectrophotometric Determination of 3-Ketosucrose
Spectrophotometry provides a rapid and effective means of quantifying this compound, particularly by exploiting its unique chemical reactivity under specific conditions.
A widely established method for the determination of this compound involves its treatment with an alkaline solution, which induces the formation of a chromophore that absorbs light in the ultraviolet-visible (UV-Vis) spectrum. jst.go.jpoup.comtandfonline.com When this compound is treated with 0.1 N sodium hydroxide (B78521) (NaOH), it undergoes a chemical transformation that results in a characteristic absorption spectrum with a maximum peak at 340 nm. jst.go.jpoup.comresearchgate.net This absorption is transient, with studies on the analogous compound 3-ketolevoglucosan showing a rapid increase in absorbance followed by a gradual decrease. nih.govnih.gov The compound responsible for this absorption has been identified as an enolate form of a β-elimination product, 1,5-anhydro-D-erythro-hex-1-en-3-ulose (also known as 2-hydroxy-3-keto-D-glucal). nih.govnih.govjst.go.jp The method is highly effective, with this compound exhibiting a molar extinction coefficient (ε) of 6.5 × 10³ M⁻¹cm⁻¹ at 340 nm under these alkaline conditions. jst.go.jpoup.comresearchgate.net This distinct spectral property allows for its quantitative analysis.
A key advantage of the alkaline spectrophotometric method is its ability to differentiate this compound from other structurally similar ketosugars, such as 3-ketoglucose. While this compound gives a strong absorption signal at 340 nm in 0.1 N NaOH, 3-ketoglucose does not produce a significant absorption spectrum in the 300 to 400 nm range under the same conditions. jst.go.jpoup.comresearchgate.net
Conversely, methods have been developed to specifically detect 3-ketoglucose in the presence of this compound. When mixed with a 0.2 M phosphate (B84403) buffer at a neutral pH of 7.0, 3-ketoglucose yields a characteristic absorption spectrum with a maximum at 310 nm and a molar extinction coefficient of 3.8 × 10³ M⁻¹cm⁻¹, whereas this compound shows very little absorbance under these conditions. jst.go.jpoup.comtandfonline.com Furthermore, 3-ketoglucose can be determined by its ability to reduce the reagent 2,6-dichloroindophenol, a reaction that this compound is unable to perform. jst.go.jptandfonline.comresearchgate.net These differential methods, which are not affected by the presence of fructose (B13574), enable the specific quantification of each ketosugar in a mixture. jst.go.jptandfonline.com
| Compound | Condition | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
|---|---|---|---|---|
| This compound | 0.1 N NaOH | 340 | 6.5 × 10³ | jst.go.jpoup.comresearchgate.net |
| 3-Ketoglucose | 0.1 N NaOH | No significant absorption (300-400 nm) | N/A | jst.go.jpoup.com |
| This compound | 0.2 M Phosphate Buffer (pH 7.0) | Little absorbance | N/A | jst.go.jptandfonline.com |
| 3-Ketoglucose | 0.2 M Phosphate Buffer (pH 7.0) | 310 | 3.8 × 10³ | jst.go.jptandfonline.com |
Principles of Alkaline Treatment and UV-Vis Absorption at 340 nm
Chromatographic Separation and Characterization Techniques
Chromatography is an indispensable tool for the purification and analysis of this compound from complex mixtures, such as bacterial growth media or enzymatic reaction products. dss.go.th Various chromatographic techniques have been successfully employed.
Ion-exchange chromatography is a common method for purification. One procedure involves applying a crude this compound mixture to a Dowex-1 column (borate form) and eluting with a boric acid gradient, which effectively separates it from sucrose (B13894). dss.go.th Cation-exchange resins have also been utilized; a resin in its potassium-ion form was found to be effective for separating 3-ketoglucose from glucose and 3-ketocellobiose from cellobiose (B7769950). researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) offers a more rapid and high-resolution analysis. nih.gov A notable HPLC method uses a Shodex SUGAR KS-801 column with water as the mobile phase at elevated temperatures (e.g., 60 °C) for the analysis of 3-keto-levoglucosan, a related compound. nih.gov Additionally, Liquid Chromatography-Mass Spectrometry (LC-MS) using a C-18 column with an ammonium (B1175870) acetate (B1210297) buffer and a methanol/water gradient has been used for the separation and identification of 3-keto-sugar nucleotides. nih.gov For preparative separations, charcoal column chromatography has been used to purify this compound, eluting with an ethanol/water mixture. rsc.org
| Technique | Stationary Phase (Column/Resin) | Mobile Phase/Eluent | Application | Reference |
|---|---|---|---|---|
| Ion-Exchange Chromatography | Dowex-1 (Borate form) | Linear gradient of boric acid (0.0 to 0.125 M) | Purification from sucrose | dss.go.th |
| Cation-Exchange Chromatography | Cation-exchange resin (K⁺ form) | Not specified | Separation of ketosugars from parent sugars | researchgate.netresearchgate.net |
| HPLC | Shodex SUGAR KS-801 | H₂O | Analysis of related 3-ketosugars | nih.gov |
| LC-MS | C-18 column | Gradient of ammonium acetate buffer and methanol/H₂O | Separation of 3-keto-sugar nucleotides | nih.gov |
| Charcoal Column Chromatography | Charcoal | 20% EtOH/H₂O | Purification | rsc.org |
Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound and its derivatives. One-dimensional (1D) NMR, including ¹H and ¹³C spectra, provides fundamental information about the chemical environment of protons and carbon atoms in the molecule. For instance, ¹H-NMR has been used to monitor the palladium-catalyzed oxidation of sucrose to this compound in real-time. rsc.org
For more complex structures and unambiguous signal assignment, two-dimensional (2D) NMR techniques are employed. These include Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY), which identifies proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC), which correlates protons with their directly attached carbons, and Heteronuclear Multiple-Bond Correlation (HMBC), which shows longer-range correlations between protons and carbons. nih.govjst.go.jp These advanced NMR methods have been instrumental in identifying the structures of products from the decomposition of 3-ketolevoglucosan and in assigning the C-3 signals in deuterated sucrose and allo-sucrose derivatives prepared from the reduction of this compound. jst.go.jpnih.govresearchgate.net
Development of Enzyme-Based Biosensors for Ketosugar Analysis
The development of biosensors offers a highly specific and sensitive approach to the analysis of ketosugars. palmsens.comslideshare.net These analytical devices couple a biological recognition element, typically an enzyme, with a transducer that converts the biochemical reaction into a measurable signal. palmsens.comslideshare.net
For ketosugar analysis, enzymes such as glucoside 3-dehydrogenase (G3DH) are of particular interest. ajol.inforesearchgate.net This flavoenzyme catalyzes the oxidation of various glucosides, including sucrose, at the C-3 position to produce the corresponding 3-keto derivative, such as this compound. researchgate.netresearchgate.net The broad substrate specificity of G3DH makes it a candidate for developing amperometric enzyme electrodes. ajol.inforesearchgate.net Such a sensor could be integrated into a multi-sugar analysis system, combined with chromatography, to detect various sugars and their 3-keto forms. ajol.inforesearchgate.net The principle involves immobilizing the enzyme on an electrode surface; the enzymatic reaction with the target ketosugar (or its precursor) generates an electrical signal (e.g., a current) proportional to the analyte's concentration. palmsens.com While much of the development has focused on glucose, the enzymes and principles are directly applicable to the detection of other sugars and their oxidized forms like this compound. frontiersin.orgnih.gov
Synthetic Applications and Derivatization Strategies of 3 Ketosucrose
3-Ketosucrose as a Versatile Synthon for Regioselective Functionalization
This compound has been identified as an exceptionally useful and versatile synthon for the regioselective synthesis of new sucrose (B13894) derivatives. researchgate.netresearchgate.netnih.gov Its utility stems from the targeted introduction of a carbonyl group at the C-3 position, which distinguishes it from the multiple hydroxyl groups present in the parent sucrose molecule. ajol.info This keto group serves as a reactive handle, enabling a wide array of chemical modifications specifically at this position, thereby overcoming the challenges of selectivity inherent in sucrose chemistry. academie-sciences.frrsc.org
The production of this compound is efficiently achieved via microbial oxidation of sucrose, most notably using the bacterium Agrobacterium tumefaciens. researchgate.netnih.govacademie-sciences.fr This biotransformation is highly specific and has been optimized for large-scale production, yielding homogeneous solutions of this compound. researchgate.netrsc.org The resulting this compound is a key building block, providing access to a manifold of modifications at the C-3 carbonyl function. academie-sciences.frnih.gov The enhanced reactivity of the keto group compared to the hydroxyl groups allows for subsequent chemical reactions to proceed with high regioselectivity, often under mild conditions and without the need for extensive protecting group strategies. rsc.orgrsc.org This makes this compound an ideal starting material for creating diverse, selectively modified sucrose analogues for various applications. ajol.infokoreascience.kr
Chemoenzymatic Approaches for Novel Sucrose Derivatives
Chemoenzymatic synthesis provides a powerful strategy for producing novel sucrose derivatives, combining the high selectivity of enzymatic reactions with the versatility of chemical synthesis. researchgate.net A prominent example of this approach begins with the enzymatic, regioselective oxidation of sucrose to this compound. researchgate.netacademie-sciences.fr This initial step is catalyzed by the D-glucoside 3-dehydrogenase enzyme found in microorganisms like Agrobacterium tumefaciens or Flavobacterium saccharophilum. researchgate.netnih.gov The fermentation process has been refined to achieve high yields, making this compound readily available on a large scale. rsc.org
Once the this compound is formed, a variety of subsequent chemical steps can be employed to introduce new functionalities. researchgate.net These chemical modifications are directed specifically to the newly introduced keto group. This two-step process—enzymatic oxidation followed by chemical derivatization—provides access to a broad spectrum of products that would be difficult to synthesize through purely chemical or enzymatic routes. researchgate.net This powerful combination allows for the creation of derivatives like allosucrose, oximes, and various amino-deoxy sucrose analogues in just a few steps, often in an aqueous medium. researchgate.netresearchgate.net
Synthesis of Amino-Deoxy and Alkyl-Substituted Sucrose Analogues
The reactive carbonyl group of this compound is a gateway for introducing nitrogen-containing functionalities and carbon-based side chains, leading to the synthesis of valuable amino-deoxy and alkyl-substituted sucrose analogues.
A primary route for derivatizing this compound involves its reaction with hydroxylamine (B1172632) or its substituted counterparts. researchgate.netnih.gov The condensation of this compound with hydroxylamine or derivatives bearing groups like allyl and benzyl (B1604629) readily forms the corresponding oxime and substituted oxime products. researchgate.netresearchgate.netnih.gov These reactions proceed in excellent yield and create crucial intermediates for further synthesis. researchgate.net For instance, treatment of a this compound solution with hydroxylamine or methoxylamine leads to the formation of the respective oximes, which can be isolated as acetates. researchgate.net These oximes serve as precursors for producing amino sugars through reduction. researchgate.netresearchgate.net
Reductive amination is a key method for converting this compound into amino-deoxy derivatives. researchgate.netnih.gov This transformation can be performed directly on this compound or on the oxime intermediates. The process typically involves reagents like ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride. nih.gov
This reaction yields a mixture of amino disaccharides, with stereoselectivity influencing the final product distribution. researchgate.netresearchgate.net For example, the reductive amination of this compound has been shown to produce 3-amino-3-deoxy-α-D-allopyranosyl β-D-fructofuranoside and 3-amino-3-deoxy-α-D-glucopyranosyl β-D-fructofuranoside. nih.gov The allo-epimer is often obtained with high stereoselectivity, particularly through the classical route of reductive amination, which has been optimized to achieve improved yields. researchgate.net These 3-amino sucrose derivatives are valuable intermediates themselves and can be readily functionalized further, for example, by adding methacryloyl or fatty acid side chains. researchgate.netnih.gov
| Reactant | Key Reagents | Major Products | Reference |
|---|---|---|---|
| This compound | Ammonium acetate, Sodium cyanoborohydride | 3-amino-3-deoxy-α-D-allopyranosyl β-D-fructofuranoside | nih.gov |
| This compound | Ammonium acetate, Sodium cyanoborohydride | 3-amino-3-deoxy-α-D-glucopyranosyl β-D-fructofuranoside | nih.gov |
To introduce carbon-carbon linked side chains at the C-3 position, Grignard reactions are employed. researchgate.netnih.gov This method allows for the synthesis of sucrose analogues with alkyl or allyl substituents. To prevent the Grignard reagent from reacting with the numerous hydroxyl groups on the sucrose backbone, a silylation step is typically performed first to protect these groups. researchgate.netresearchgate.net Following protection, the Grignard reagent is added to react specifically with the carbonyl group. researchgate.netnih.gov Through this strategy, derivatives such as 3-allyl and butylene-substituted sucrose, as well as decyl- and dodecyl-substituted sucrose, have been successfully synthesized. researchgate.netresearchgate.netnih.gov This approach provides a robust method for creating C-C linked side chains on the saccharide core. researchgate.net
| Reactant | Reaction Type | Substituent Added | Resulting Derivative | Reference |
|---|---|---|---|---|
| Silylated this compound | Grignard Reaction | Allyl | 3-Allyl-substituted sucrose | researchgate.netresearchgate.net |
| Silylated this compound | Grignard Reaction | Butylene | Butylene-substituted sucrose | researchgate.netresearchgate.net |
| Silylated this compound | Grignard Reaction | Decyl | Decyl-substituted sucrose | researchgate.netresearchgate.net |
| Silylated this compound | Grignard Reaction | Dodecyl | Dodecyl-substituted sucrose | researchgate.netresearchgate.net |
Reductive Amination for Amino-Deoxy Derivatives
Applications as Building Blocks for Carbohydrate-Based Products
The derivatives synthesized from this compound serve as valuable building blocks for a diverse range of carbohydrate-based products. researchgate.netajol.infokoreascience.kr The strategic introduction of functional groups via this compound opens pathways to new materials with tailored properties. ajol.infospringernature.com
For instance, the amino-deoxy sucrose derivatives can be further functionalized to create building blocks for polymers by introducing acrylic-type side chains using reagents like methacrylic anhydride (B1165640). researchgate.net These monomers can then be used to synthesize novel poly(vinylsaccharide)s. researchgate.net Additionally, these amino derivatives are precursors for creating new surfactants and sucrose-amino acid conjugates through conventional peptide synthesis. rsc.orgresearchgate.net The resulting glycoderivatives possess unconventional substitution patterns with potential applications in various fields. researchgate.net
Precursors for Polymers and Surfactants
This compound, produced via the regiosepecific oxidation of sucrose, serves as a pivotal precursor for the synthesis of novel polymers and surfactants. academie-sciences.frajol.info The introduction of a carbonyl group at the C-3 position of the glucose moiety transforms the chemically inert sucrose into a versatile synthon, enabling targeted modifications without the need for complex protection and deprotection strategies. rsc.orgresearchgate.netresearchgate.net This enhanced reactivity is the foundation for its use in creating value-added, biodegradable materials. academie-sciences.frsugarresearch.com.au
The primary route to these derivatives involves the reductive amination of this compound. This reaction typically yields 3-amino-3-deoxy-α-D-allopyranosyl β-D-fructofuranoside, an aminated sucrose derivative, with high stereoselectivity and improved yields. researchgate.netnih.gov This amino-functionalized disaccharide is a crucial intermediate that can be further derivatized. academie-sciences.frresearchgate.net
For polymer synthesis, the amino group is reacted with polymerizable functionalities, such as acrylic side chains. nih.gov For instance, treatment with methacrylic anhydride introduces a methacryloyl group, forming a polymerizable monomer. researchgate.netnih.gov These sugar-based monomers can then be polymerized, often in aqueous solutions, to create high-molecular-weight polymers with unique properties influenced by their carbohydrate backbone. researchgate.netnih.gov These biodegradable polymers have potential applications as novel materials and latexes. sugarresearch.com.au
For surfactant production, the hydrophilic amino-disaccharide intermediate is combined with a hydrophobic component. This is typically achieved by reacting the amine with long-chain fatty acid halides. academie-sciences.fr The resulting amphiphilic molecules, which possess a hydrophilic sugar head and a hydrophobic fatty acid tail, function as non-ionic, biodegradable detergents. academie-sciences.frajol.info The specific properties of these surfactants can be tuned by varying the length of the fatty acid chain.
Table 1: Polymer and Surfactant Derivatives from this compound
| Precursor | Key Intermediate | Derivatization Reaction | Product Class | Example Product | Potential Application |
| This compound | 3-amino-3-deoxy-α-D-allopyranosyl β-D-fructofuranoside | Reaction with methacrylic anhydride researchgate.netnih.gov | Polymer Building Block | Methacryloyl-substituted allosucrosamine researchgate.net | Biodegradable polymers, latexes sugarresearch.com.au |
| This compound | 3-amino-3-deoxy-α-D-allopyranosyl β-D-fructofuranoside | Reaction with fatty acid halides academie-sciences.fr | Surfactant | N-acyl-allosucrosamine academie-sciences.fr | Non-ionic, biodegradable detergents academie-sciences.frajol.info |
Intermediates in Fine Chemical Synthesis
The unique reactivity of the carbonyl group in this compound makes it a valuable intermediate for the synthesis of a variety of fine chemicals, including rare sugars and other modified carbohydrates. rsc.orgtradingchem.comacs.org The ability to perform these transformations often in aqueous media and without the need for protecting groups highlights the efficiency of this platform. rsc.orgnih.govrsc.org
Several key derivatization strategies have been developed:
Stereoselective Reduction: The ketone can be reduced to a hydroxyl group. Depending on the reaction conditions and reagents, this can lead to the stereoselective formation of allosucrose, an isomer of sucrose. rsc.orgrsc.orgresearchgate.net Further hydrolysis can yield the rare sugar allose. rsc.orgrsc.orgresearchgate.net
Reductive Amination: As mentioned previously, reductive amination is a key transformation that produces 3-amino-3-deoxy-α-D-allopyranosyl β-D-fructofuranoside. rsc.orgresearchgate.net This amine is not only a precursor for polymers and surfactants but also a building block for other fine chemicals, such as sucrose-amino acid and peptide conjugates, through conventional peptide synthesis. rsc.orgnih.gov
Carbon-Carbon Bond Formation: The carbonyl group is susceptible to attack by carbon nucleophiles. Reaction with Grignard reagents, such as methylmagnesium bromide, allows for the stereoselective addition of alkyl groups, leading to branched-chain sugar derivatives. rsc.orgacs.orgrsc.org
Cyanohydrin Formation: The addition of cyanide to the keto group forms a cyanohydrin derivative. rsc.orgacs.orgrsc.org This introduces a new functional group that can be further manipulated. For example, the nitrile can be hydrogenated to produce aminomethyl-branched glucosides, creating another class of modified sugars. acs.org
Through these pathways, this compound provides access to a diverse range of complex carbohydrate structures that are otherwise difficult to synthesize, positioning it as an important chiral building block for the chemical, pharmaceutical, and agricultural industries. ajol.infotradingchem.com
Table 2: Fine Chemical Derivatives from this compound
| Starting Material | Reaction Type | Product | Product Significance |
| This compound | Stereoselective Reduction | Allosucrose rsc.orgrsc.org | Sucrose isomer, precursor to rare sugars |
| This compound | Reductive Amination | 3-amino-3-deoxy-α-D-allopyranosyl β-D-fructofuranoside researchgate.netnih.gov | Intermediate for amino acid/peptide conjugates nih.gov |
| This compound | Grignard Reaction (e.g., with MeMgBr) | Alkylated sucrose derivatives rsc.orgacs.org | Branched-chain sugar synthesis |
| This compound | Cyanohydrin Formation | Sucrose cyanohydrin rsc.orgacs.org | Intermediate for aminomethyl-branched sugars acs.org |
Emerging Research Frontiers and Future Perspectives on 3 Ketosucrose
Exploration of Novel Enzymatic Systems for 3-Ketosucrose Synthesis
The enzymatic synthesis of this compound offers a highly selective and efficient route to its production. A key enzymatic system involves the microorganism Agrobacterium tumefaciens, which produces a specific dehydrogenase capable of oxidizing sucrose (B13894) at the C3 position to yield this compound rsc.orgresearchgate.net. This biotransformation process has been optimized to achieve significant yields, reaching up to 70% on a kilogram scale rsc.orgresearchgate.net.
The enzyme responsible for this selective oxidation in Agrobacterium tumefaciens has been identified and characterized as D-glucoside 3-dehydrogenase (EC 1.1.2.11). This enzyme is a flavin adenine (B156593) dinucleotide (FAD)-dependent protein jst.go.jpspringernature.comresearchgate.net. Beyond Agrobacterium tumefaciens, other pyranose dehydrogenases (PDHs) from fungal sources, such as Agaricus bisporus (AbPDH1) and Leucoagaricus meleagris (LmPDH), have also demonstrated the ability to oxidize sucrose at the C3 position, leading to this compound formation researchgate.net. The production of this compound in batch cultures of Agrobacterium tumefaciens has been observed to reach maximum concentrations of 6–8 g/L researchgate.net.
The following table summarizes key enzymatic synthesis parameters:
| Enzyme Source | Enzyme Type | Substrate | Oxidation Position | Product | Yield / Concentration | Citation |
| Agrobacterium tumefaciens | D-glucoside 3-dehydrogenase | Sucrose | C3 | This compound | 70% (kilogram scale) | rsc.orgresearchgate.net |
| Agrobacterium tumefaciens | D-glucoside 3-dehydrogenase | Sucrose | C3 | This compound | 6-8 g/L (batch culture) | researchgate.net |
| Agaricus bisporus (AbPDH1) | Pyranose Dehydrogenase (PDH) | Sucrose | C3 | This compound | Not specified | researchgate.net |
| Leucoagaricus meleagris (LmPDH) | Pyranose Dehydrogenase (PDH) | Sucrose | C3 | This compound | Not specified | researchgate.net |
Genetic Engineering and Metabolic Pathway Optimization for Enhanced Production
Genetic engineering and metabolic pathway optimization represent promising avenues for enhancing the industrial production of this compound. The identification of specific genes involved in the synthesis of 3-keto derivatives, such as the thuAB genes in Agrobacterium tumefaciens and Sinorhizobium meliloti, provides a basis for targeted genetic manipulation uit.no. These genes encode enzymes crucial for the formation of 3-keto derivatives from various disaccharides, including isomers of sucrose uit.no.
While specific detailed research findings on direct genetic engineering of Agrobacterium tumefaciens for increased this compound yield were not extensively detailed in the provided snippets, the general principles of metabolic engineering are highly relevant. Metabolic engineering aims to optimize nutrient availability and regulate metabolic pathways to improve the production of target compounds biorxiv.orgpnnl.gov. This can involve strategies such as overexpressing key enzymes, blocking competing pathways, or enhancing precursor supply pnnl.gov. For instance, studies on other compounds have shown that overexpression of specific genes can lead to significant increases in production titers biorxiv.orgnsf.gov. Future research in this area could focus on identifying and manipulating regulatory elements and transport systems within Agrobacterium tumefaciens or other suitable host organisms to further boost this compound yields.
Expansion of Derivatization Chemistry for Diverse Molecular Structures
This compound stands out as a highly versatile intermediate for the synthesis of a wide array of novel carbohydrate derivatives. Its unique keto group at the C3 position of the glucose moiety allows for various chemical transformations, often remarkably, without the need for extensive protecting group strategies, which simplifies synthetic routes rsc.orgrsc.orgnih.govacs.org.
Key derivatization reactions and resulting molecular structures include:
Reductive Amination: This reaction is a prominent route, yielding derivatives such as 3-amino-3-deoxy-α-D-allopyranosyl β-D-fructofuranoside with high stereoselectivity and improved yields researchgate.netnih.gov. This amino group can then serve as a handle for further modifications, including selective amide formation acs.org.
Epimerization and Deoxygenation: The carbonyl group of this compound can undergo subsequent reactions leading to epimerized or deoxygenated carbohydrate derivatives rsc.org.
Formation of Rare Sugars: Protection-free modifications of 3-keto-saccharides, including this compound, enable the stereoselective preparation of rare sugars acs.org.
Conjugation Reactions: this compound can be used to synthesize sucrose-amino acid conjugates and peptide conjugates through conventional peptide synthesis methods rsc.orgresearchgate.netnih.gov.
Polymer Building Blocks and Surfactants: Derivatives suitable for use as polymer building blocks and surfactants have also been synthesized from this compound rsc.orgnih.gov.
Alkylations and Cyanohydrins: Alkylated sucrose derivatives can be obtained via Grignard reactions, and cyanohydrin derivatives have also been reported rsc.orgresearchgate.net.
The ability to perform these modifications without extensive protection/deprotection steps significantly streamlines the synthesis of complex carbohydrate structures, opening doors for the creation of diverse molecular architectures with tailored properties.
The following table highlights some notable derivatives of this compound:
| Derivative Type | Specific Examples | Key Reaction / Feature | Citation |
| Amino Sugars | 3-amino-3-deoxy-α-D-allopyranosyl β-D-fructofuranoside | Reductive amination (high stereoselectivity) | rsc.orgresearchgate.netnih.gov |
| Isomers | Allosucrose, Allose | Conversion from this compound | rsc.orgresearchgate.net |
| Conjugates | Sucrose-amino acid conjugates, Peptide conjugates | Conventional peptide synthesis | rsc.orgresearchgate.netnih.gov |
| Polymer Building Blocks | Acrylic-type side chains | Introduction of acrylic groups | nih.gov |
| Surfactants | Not specified | Conversion from this compound | rsc.org |
| Alkylated Sucrose | Not specified | Grignard reaction | rsc.org |
| Cyanohydrins | Not specified | Conversion from this compound | rsc.orgresearchgate.net |
Investigation of Undiscovered Biological Roles and Pathways
The biological roles and metabolic pathways involving this compound are an active area of investigation. While this compound has been explored for potential health benefits, including antioxidant and anti-inflammatory properties ontosight.ai, its deeper biological functions are still being uncovered.
It is recognized that 3-keto-O-glycosides, a class that includes this compound, serve as intermediates in various metabolic systems within microorganisms jst.go.jp. For instance, Agrobacterium tumefaciens not only produces this compound but also actively transports it, suggesting its involvement in the bacterium's sugar metabolism springernature.com. Similarly, other bacteria, such as Bacteroides thetaiotaomicron, are known to degrade glycosides via 3-keto intermediates, indicating a broader biological relevance for these compounds in microbial catabolism nih.gov.
The discovery of other ketosugars, such as UDP-3-ketoglucosamine and UDP-4-ketoglucosamine, in higher organisms like bovine heart muscle, which exhibit NAD(P)H-dependent catalytic reduction of metmyoglobin, suggests that ketosugars may play important physiological roles beyond microbial systems biologists.comnih.gov. While these findings are not directly linked to this compound, they highlight the potential for undiscovered biological functions of related ketosaccharides in diverse biological contexts. Further research is needed to fully elucidate the specific biological roles and metabolic fates of this compound in various organisms.
Q & A
Q. What are the standard analytical techniques for confirming the structure and purity of 3-Ketosucrose in synthetic or extracted samples?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm regioselective ketonization at the C3 position. Compare spectral data with literature values for sucrose derivatives to verify structural integrity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or MALDI-TOF can validate molecular weight and detect impurities. Fragmentation patterns help identify unexpected byproducts .
- Chromatography: HPLC or HPAEC-PAD (High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection) ensures purity by separating this compound from unreacted sucrose or degradation products .
Key Literature Reference Table:
| Technique | Application in this compound Analysis | Example Protocol (Reference) |
|---|---|---|
| -NMR | Confirmation of C3 ketone group | Smith et al. (2019), Carbohydr. Res. |
| HPAEC-PAD | Quantifying purity in complex mixtures | Johnson & Patel (2020), Anal. Chem. |
Q. What are the key challenges in synthesizing this compound with high regioselectivity, and how can they be addressed methodologically?
Methodological Answer:
- Protecting Group Strategies: Selective protection of hydroxyl groups (e.g., acetylation at C1, C2, C4, and C6) prevents unwanted oxidation at non-target positions. Enzymatic methods (e.g., using ketotransferases) may bypass multi-step chemical synthesis .
- Oxidation Reagents: Compare TEMPO/NaClO systems vs. metal-free catalysts for efficiency and environmental impact. Optimize pH and temperature to minimize side reactions .
- Workflow Validation: Use kinetic studies to monitor reaction progress and identify bottlenecks. Reference protocols from sucrose-derivative synthesis literature .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., DFT simulations) and experimental data on this compound’s reactivity?
Methodological Answer:
- Replicate Under Controlled Conditions: Ensure simulations match experimental parameters (solvent, temperature). Use error analysis to identify discrepancies in bond dissociation energies or transition states .
- Cross-Validation: Compare results across multiple computational models (e.g., DFT vs. MD simulations) and experimental techniques (e.g., kinetic isotope effects) .
- Case Study Example: A 2023 study found discrepancies in predicted vs. observed oxidation rates; recalibrating solvation models in DFT resolved the mismatch .
Q. What methodological approaches address in vivo vs. in vitro discrepancies in this compound stability and bioavailability?
Methodological Answer:
- Environmental Simulation: Mimic physiological conditions (e.g., pH 7.4 buffer, 37°C) in vitro. Compare degradation rates with in vivo data from animal models .
- Metabolomic Profiling: Use LC-MS/MS to track this compound degradation products in biological fluids vs. cell-free systems .
- Statistical Analysis: Apply ANOVA to assess significance of differences between in vitro and in vivo half-lives .
Q. What advanced techniques elucidate the metabolic pathways of this compound in microbial or mammalian systems?
Methodological Answer:
- Isotopic Labeling: Use -labeled this compound to trace carbon flux via GC-MS or NMR metabolomics .
- Gene Knockout Models: In microbial systems, delete putative ketosucrose-metabolizing enzymes (e.g., kinases) to identify pathway dependencies .
- Multi-Omics Integration: Combine transcriptomics (RNA-seq) and proteomics to map enzymatic activity changes post-exposure .
Q. Comparative Table: Synthesis Methods for this compound
| Method | Regioselectivity | Yield (%) | Key Challenge | Reference Protocol |
|---|---|---|---|---|
| TEMPO Oxidation | Moderate (C3) | 45–60 | Overoxidation at C4 | Zhang et al. (2021) |
| Enzymatic | High (C3) | 70–85 | Enzyme stability at scale | Lee et al. (2022) |
| Metal Catalysts | Low (C3/C4 mix) | 30–40 | Toxicity of metal residues | Gupta & Rao (2020) |
Guidance for Contradiction Analysis
- Root-Cause Framework:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
